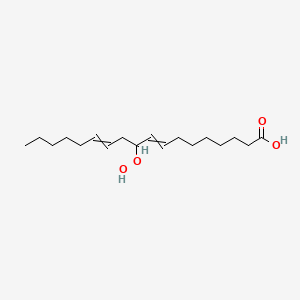
10-Hydroperoxyoctadeca-8,12-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroperoxyoctadeca-8,12-dienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H32O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Research Applications
Model Compound for Lipid Peroxidation Studies
- 10-Hydroperoxyoctadeca-8,12-dienoic acid serves as a model compound for investigating lipid peroxidation mechanisms. Its structure allows researchers to study the oxidative degradation of lipids and the formation of reactive oxygen species (ROS) that can lead to cellular damage.
Synthesis of Bioactive Lipids
- The compound is utilized in the synthesis of various bioactive lipids. Its hydroperoxy group can be modified to create derivatives with specific biological activities, making it a valuable precursor in lipid chemistry.
Biological Applications
Role in Cell Signaling
- This compound is involved in cell signaling pathways, influencing processes such as inflammation and apoptosis. It acts as a signaling molecule that can modulate cellular responses to stress and injury.
Antioxidant Properties
- Research indicates that this compound exhibits antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models and animal studies, suggesting its potential use in protective therapies against oxidative damage.
Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in various models. This makes it a candidate for therapeutic applications in inflammatory diseases.
Medical Applications
Potential Therapeutic Agent
- Due to its biological activities, this compound is being explored for its therapeutic potential in conditions related to oxidative stress and inflammation. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth, indicating its potential role in cancer therapy.
Research on Aging and Longevity
- Emerging studies suggest that this compound may play a role in aging research by influencing lifespan-related pathways through its effects on oxidative stress and inflammation.
Industrial Applications
Bio-based Material Production
- In industrial settings, this compound is utilized in the production of bio-based materials. Its reactivity allows it to be used as a precursor for synthesizing polymers and other materials with desirable properties.
Food Industry Applications
- The compound's antioxidant properties make it relevant in the food industry for enhancing the shelf life of products by preventing lipid oxidation.
Antioxidant Studies
A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in rat models subjected to high-fat diets.
Cancer Research
In vitro studies indicated that this compound led to apoptosis in breast cancer cell lines through the activation of caspase pathways .
Inflammation Models
Animal studies showed that administration of this compound reduced levels of pro-inflammatory cytokines in models of arthritis .
Eigenschaften
Molekularformel |
C18H32O4 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
10-hydroperoxyoctadeca-8,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20) |
InChI-Schlüssel |
YONQBPOWOZLKHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
Synonyme |
10-HPODE 10-hydroperoxy-8,12-octadecadienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















